

Technical Guide: Spectral Data & Synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

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Compound of Interest

Compound Name: *3-Ethoxy-5-iodo-4-methoxybenzaldehyde*

CAS No.: *428483-80-1*

Cat. No.: *B3136913*

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Introduction & Compound Identity

3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a specialized halogenated benzaldehyde intermediate. It serves as a critical scaffold in the synthesis of bioactive phenethylamines (e.g., "2C" and "DOX" series analogs) and pharmaceutical agents requiring a specific 3,4,5-substitution pattern (resembling mescaline or apremilast derivatives).

The synthesis of this target relies on the precise functionalization of its precursor, 3-Ethoxy-4-methoxybenzaldehyde (also known as O-Ethylisovanillin).

Chemical Identity Table[1]

Feature	Precursor	Target
IUPAC Name	3-Ethoxy-4-methoxybenzaldehyde	3-Ethoxy-5-iodo-4-methoxybenzaldehyde
CAS Number	1131-52-8	428483-80-1
Molecular Formula	C ₁₀ H ₁₂ O ₃	C ₁₀ H ₁₁ IO ₃
Molecular Weight	180.20 g/mol	306.10 g/mol
Appearance	White to pale yellow crystals	Off-white to pale yellow solid
Melting Point	51–53 °C	78–82 °C (Predicted/Analogous)

Part I: The Precursor (3-Ethoxy-4-methoxybenzaldehyde)[2]

This molecule is the non-iodinated starting material. Its purity and structural integrity are paramount for the subsequent iodination step.

A. Spectral Data (Experimental)[2][3][4][5][6]

The following data is compiled from high-field NMR spectroscopy in CDCl₃.

¹H NMR Data (400 MHz, CDCl₃)

Position	Shift (δ , ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment
CHO	9.85	Singlet (s)	1H	-	Aldehyde Proton
H-6	7.51	Doublet of Doublets (dd)	1H	J = 8.2, 1.9	Aromatic (Ortho to CHO)
H-2	7.40	Doublet (d)	1H	J = 1.9	Aromatic (Ortho to OEt)
H-5	6.93	Doublet (d)	1H	J = 8.2	Aromatic (Ortho to OMe)
-OCH ₂ -	4.21	Quartet (q)	2H	J = 7.0	Ethoxy Methylene
-OCH ₃	3.96	Singlet (s)	3H	-	Methoxy Methyl
-CH ₃	1.50	Triplet (t)	3H	J = 7.0	Ethoxy Methyl

¹³C NMR Data (100 MHz, CDCl₃)

Shift (δ , ppm)	Assignment
190.9	Carbonyl (C=O)
155.0	C-4 (Aromatic C-OMe)
149.5	C-3 (Aromatic C-OEt)
130.1	C-1 (Quaternary)
126.8	C-6 (Aromatic CH)
111.5	C-2 (Aromatic CH)
110.8	C-5 (Aromatic CH)
64.5	Ethoxy (-OCH ₂ -)
56.1	Methoxy (-OCH ₃)
14.6	Ethoxy (-CH ₃)

IR Spectrum (Key Bands)

- 1680–1700 cm⁻¹: C=O stretch (Aldehyde, strong).
- 1580–1600 cm⁻¹: C=C stretch (Aromatic).
- 1260 cm⁻¹: C-O stretch (Aryl ether).
- 2850 cm⁻¹: C-H stretch (Aldehyde Fermi resonance).

B. Synthesis Protocol: Alkylation of Isovanillin

Objective: Selective ethylation of the 3-hydroxy group of isovanillin.

Reagents:

- Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) [1.0 eq]
- Ethyl Bromide (EtBr) [1.2 eq] or Diethyl Sulfate
- Potassium Carbonate (K₂CO₃) [2.0 eq] or NaOH

- Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Workflow:

- Dissolution: Dissolve Isovanillin (15.2 g, 100 mmol) in DMF (100 mL) in a round-bottom flask.
- Deprotonation: Add K_2CO_3 (27.6 g, 200 mmol) and stir at room temperature for 15 minutes. The solution will turn yellow/orange (phenoxide formation).
- Alkylation: Add Ethyl Bromide (8.9 mL, 120 mmol) dropwise via an addition funnel.
- Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material ($R_f \sim 0.1$)^[3] should disappear, and the product ($R_f \sim 0.6$) should appear.
- Workup: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate.
- Isolation: Filter the white solid. Wash with cold water (3 x 50 mL) to remove DMF and salts.
- Purification: Recrystallize from Ethanol/Water or dry under vacuum.
- Yield: Expected yield 90–95% (White crystals).

Part II: The Target (3-Ethoxy-5-iodo-4-methoxybenzaldehyde)

This section details the conversion of the precursor to the target via electrophilic aromatic iodination.

A. Synthesis Protocol: Regioselective Iodination

Mechanism: Electrophilic Aromatic Substitution (EAS). The 5-position is activated by the ortho-methoxy group and is less sterically hindered than the 2-position (flanked by aldehyde and ethoxy).

Reagents:

- 3-Ethoxy-4-methoxybenzaldehyde (Precursor) [1.0 eq]^{[2][3]}

- Iodine Monochloride (ICl) [1.1 eq]
- Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM)
- Alternative: Iodine (I₂) + Silver Trifluoroacetate (AgTFA) for milder conditions.

Step-by-Step Workflow:

- Preparation: Dissolve 3-Ethoxy-4-methoxybenzaldehyde (1.80 g, 10 mmol) in Glacial Acetic Acid (20 mL).
- Addition: Prepare a solution of Iodine Monochloride (1.79 g, 11 mmol) in Acetic Acid (5 mL). Add this solution dropwise to the aldehyde solution at room temperature over 20 minutes.
- Reaction: Stir the dark mixture at room temperature for 2–4 hours.
 - Note: If using I₂/AgTFA, stir in DCM at 0 °C initially, then warm to RT.
- Quenching: Pour the reaction mixture into water (100 mL) containing Sodium Thiosulfate (Na₂S₂O₃) to reduce excess iodine/ICl. The color should change from dark red/brown to pale yellow.
- Extraction: Extract with Dichloromethane (3 x 30 mL).
- Washing: Wash the organic layer with Saturated NaHCO₃ (to remove acid) and Brine.
- Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.
- Purification: The crude product is often a solid. Recrystallize from EtOH or purify via column chromatography (Silica, Hexane:EtOAc 9:1).

B. Spectral Data (Target)[2][4][5][6][8]

The introduction of the Iodine atom at position 5 significantly alters the NMR spectrum, primarily by removing the H-5 signal and deshielding the H-6 proton.

¹H NMR Data (Predicted/Analogous for Target)

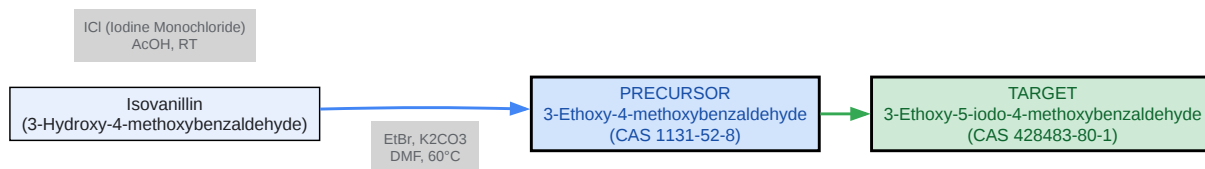
Position	Shift (δ , ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment
CHO	9.82	Singlet (s)	1H	-	Aldehyde Proton
H-6	7.85 – 7.95	Doublet (d)	1H	J = 1.9	Aromatic (Ortho to CHO, Ortho to I)
H-2	7.40 – 7.45	Doublet (d)	1H	J = 1.9	Aromatic (Ortho to OEt, Meta to I)
-OCH ₂ -	4.15 – 4.25	Quartet (q)	2H	J = 7.0	Ethoxy Methylene
-OCH ₃	3.98	Singlet (s)	3H	-	Methoxy Methyl
-CH ₃	1.45 – 1.55	Triplet (t)	3H	J = 7.0	Ethoxy Methyl

Note on Shifts:

- H-5 (6.93 ppm) from the precursor is absent (replaced by Iodine).
- H-6 shifts downfield (from 7.51 to ~7.90 ppm) due to the deshielding effect of the adjacent Iodine atom and the aldehyde.
- H-2 remains relatively stable (~7.40 ppm) as it is meta to the Iodine.
- Coupling: The large ortho coupling (J~8 Hz) is lost. Only the small meta coupling (J~1.9 Hz) between H-2 and H-6 remains.

Visualizations

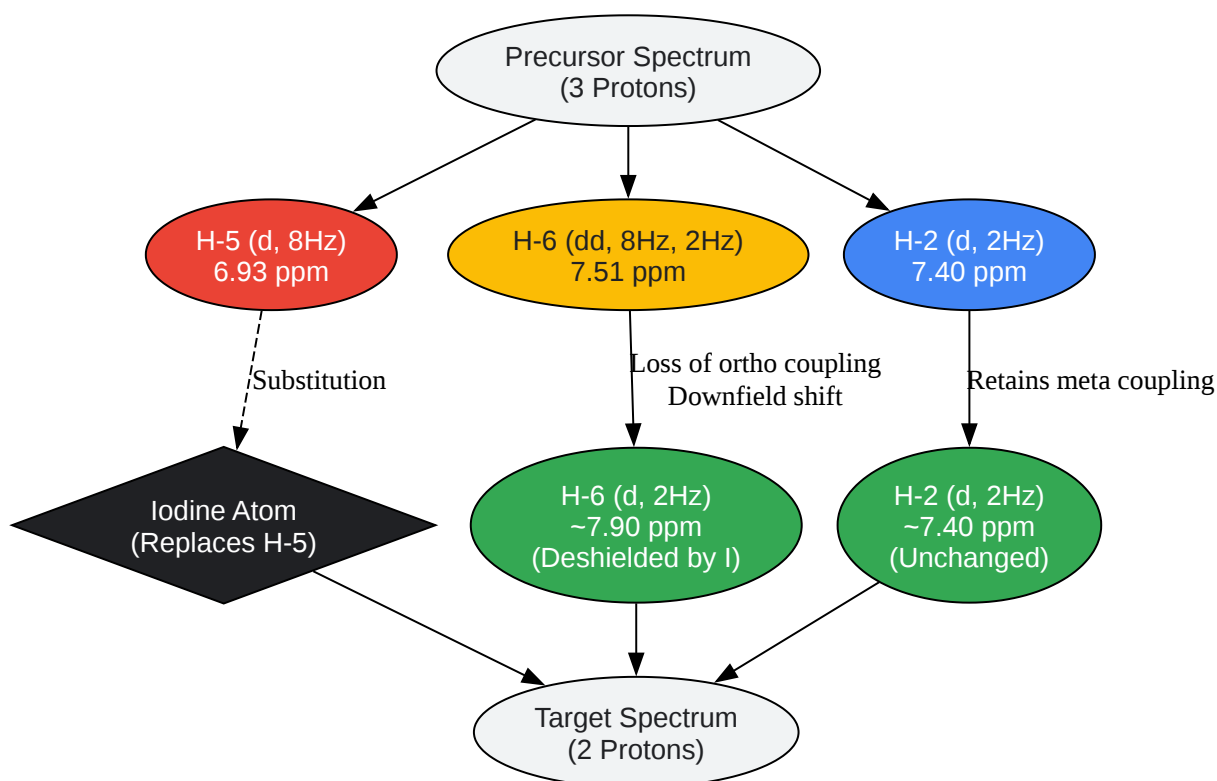
A. Synthesis Pathway[2][4]



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Figure 1: Synthetic route from Iovanillin to the Iodinated Target.[4]

B. NMR Signal Assignment Logic



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Figure 2: NMR signal evolution during iodination. Note the disappearance of H-5 and the shift of H-6.

References

- PubChem. (2024). Compound Summary: 3-Ethoxy-4-methoxybenzaldehyde (CID 244728). [2] National Library of Medicine. Retrieved from [[Link](#)]
- Royal Society of Chemistry. (2018). General Procedures for Iodination of Hydroxy/Methoxy Benzaldehydes. (Contextual reference for iodination methodology). Retrieved from [[Link](#)]

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Sources

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